molecular formula C14H19NO B2557266 4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS No. 1909348-20-4

4-Benzyl-4-azaspiro[2.5]octan-7-ol

Cat. No. B2557266
CAS RN: 1909348-20-4
M. Wt: 217.312
InChI Key: FYGATCWFCMOQQG-UHFFFAOYSA-N
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Description

4-Benzyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the CAS Number: 1909348-20-4 . It has a molecular weight of 217.31 . The IUPAC name for this compound is 4-benzyl-4-azaspiro[2.5]octan-7-ol .


Molecular Structure Analysis

The InChI code for 4-Benzyl-4-azaspiro[2.5]octan-7-ol is 1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 . This code provides a specific description of the molecule’s structure.

It is stored at a temperature of 4 degrees Celsius . The density is predicted to be 1.14±0.1 g/cm3 .

Scientific Research Applications

Anti-Tumor and Anti-Angiogenic Properties

4-Benzyl-4-azaspiro[2.5]octan-7-ol derivatives exhibit significant anti-tumor and anti-angiogenic activities. Specifically, certain azaspiro bicyclic hydantoin derivatives have shown substantial anti-proliferative effects against various cancer cell lines. Compounds such as 8-(3,4-difluorobenzyl)-1'-(4-(methylsulfonyl)benzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione demonstrated potent inhibition of tube formation in endothelial cells and downregulated the secretion of VEGF (vascular endothelial growth factor), suggesting potential angioinhibitory effects and a part in anti-tumor action (Basappa et al., 2009).

Applications in Peptide Synthesis

Compounds related to 4-Benzyl-4-azaspiro[2.5]octan-7-ol have been utilized in peptide synthesis, leveraging their unique chemical structures. Chiral heterospirocyclic 2H-azirin-3-amines, structurally related to azaspirocycles, have been synthesized and employed to yield diastereoisomeric peptides, showcasing the potential of these compounds in producing complex peptide-based structures (Stamm, Linden, & Heimgartner, 2003).

Structural Analysis and Synthesis

Structural analysis of azaspiro derivatives provides insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies of compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione reveal intricate details about their molecular geometry, including the conformations of their rings and the patterns of their hydrogen bonding, which are essential for their stability and reactivity (Manjunath et al., 2011).

Antimicrobial Properties

Some azaspiro derivatives exhibit promising antimicrobial properties. For instance, one-flask syntheses of novel spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives have demonstrated significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Al-Ahmadi, 1997).

Diversity-Oriented Synthesis and Drug Discovery

The diversity-oriented synthesis of azaspirocycles allows for the creation of various heterocyclic compounds, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the versatility and importance of azaspiro compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-benzyl-4-azaspiro[2.5]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGATCWFCMOQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC2)CC1O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-4-azaspiro[2.5]octan-7-ol

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